5,5-Dimethyl-2-(phenanthren-9-yl)-1,3,2-dioxaborinane
CAS No.:
Cat. No.: VC13753880
Molecular Formula: C19H19BO2
Molecular Weight: 290.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19BO2 |
|---|---|
| Molecular Weight | 290.2 g/mol |
| IUPAC Name | 5,5-dimethyl-2-phenanthren-9-yl-1,3,2-dioxaborinane |
| Standard InChI | InChI=1S/C19H19BO2/c1-19(2)12-21-20(22-13-19)18-11-14-7-3-4-8-15(14)16-9-5-6-10-17(16)18/h3-11H,12-13H2,1-2H3 |
| Standard InChI Key | WZXSJDKNWAQBOL-UHFFFAOYSA-N |
| SMILES | B1(OCC(CO1)(C)C)C2=CC3=CC=CC=C3C4=CC=CC=C24 |
| Canonical SMILES | B1(OCC(CO1)(C)C)C2=CC3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Physical Properties
5,5-Dimethyl-2-(phenanthren-9-yl)-1,3,2-dioxaborinane belongs to the class of 1,3,2-dioxaborinanes, characterized by a six-membered ring containing two oxygen atoms and one boron atom. The phenanthren-9-yl group contributes aromatic rigidity, while the boronic ester moiety enables nucleophilic reactivity. Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 290.2 g/mol | |
| CAS Number | 1416371-19-1 | |
| Hazard Statements | H302, H315, H319, H335 |
The compound’s stability under ambient conditions and solubility in organic solvents like tetrahydrofuran (THF) and toluene facilitate its use in synthetic protocols .
Spectroscopic and Crystallographic Data
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the phenanthrene protons (aromatic region: δ 7.5–8.5 ppm) and the methyl groups on the dioxaborinane ring (δ 1.0–1.5 ppm) . X-ray crystallography of analogous boronic esters confirms a planar boronate geometry, which optimizes orbital overlap during cross-coupling reactions .
Synthesis and Manufacturing Processes
Reaction Pathways and Catalytic Systems
The synthesis typically involves reacting phenanthrene-9-boronic acid with neopentyl glycol in the presence of a nickel catalyst. A representative procedure from Cao et al. (2018) outlines the following steps :
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Substrate Preparation: Phenanthrene-9-boronic acid is synthesized via directed ortho-metalation of phenanthrene.
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Borylation: The boronic acid reacts with neopentyl glycol under inert conditions, catalyzed by (bis(cyclooctadiene)nickel) and the N-heterocyclic carbene (NHC) ligand IMesMe.
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Purification: Column chromatography (petroleum ether/ethyl acetate) yields the product in 42–61% purity .
Table 1: Optimization of Reaction Conditions
| Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| /IMesMe | 135 | 48 | 56 |
| /IMesMe | 110 | 7 | 61 |
The choice of solvent (THF vs. toluene) and temperature critically impacts reaction efficiency .
Mechanistic Insights
Density functional theory (DFT) calculations reveal a five-membered cyclic transition state during the nickel-catalyzed borylation. Steric hindrance from the NHC ligand directs regioselectivity, favoring coupling at the phenanthrene C9 position .
Chemical Reactivity and Functional Utility
Suzuki-Miyaura Cross-Coupling
The boronic ester group enables palladium-catalyzed couplings with aryl halides, forming biaryl structures central to drug discovery. For example, coupling with 4-bromotoluene produces 9-(4-methylphenyl)phenanthrene, a scaffold in anticancer agents .
Borylation of Unactivated C–N Bonds
Cao et al. (2018) demonstrated the compound’s role in cleaving inert C–N bonds of tertiary anilines, expanding access to aryl boronic esters without prefunctionalization . This contrasts with traditional methods requiring harsh conditions or directing groups.
Applications in Pharmaceutical and Material Science
Drug Intermediate Synthesis
The phenanthrene core is prevalent in topoisomerase inhibitors (e.g., amsacrine analogs). Functionalization via Suzuki coupling introduces substituents that modulate pharmacokinetic properties .
Organic Electronic Materials
Boronic esters enhance electron transport in organic semiconductors. Incorporating 5,5-dimethyl-2-(phenanthren-9-yl)-1,3,2-dioxaborinane into π-conjugated polymers improves charge carrier mobility in organic field-effect transistors (OFETs).
Recent Research Advancements
Computational Design of Ligands
DFT-guided ligand optimization (e.g., modifying NHC steric bulk) has boosted catalytic turnover numbers (TONs) from 10 to >100 in model reactions .
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